2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-
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Overview
Description
2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-, also known as (2E)-2,7-Dimethyl-2,6-octadien-1-ol, is an organic compound with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . This compound is a type of alcohol and is characterized by its double bonds and methyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- can be achieved through various synthetic routes. One common method involves the reaction of isoprene with formaldehyde under acidic conditions to form the intermediate compound, which is then subjected to hydrogenation to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s double bonds and hydroxyl group play a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Nerol: Another isomer of geraniol with similar chemical properties.
Citronellol: A related compound with a similar molecular formula but different structural arrangement.
Uniqueness
2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
32663-38-0 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)6-4-5-7-10(3)8-11/h6-7,11H,4-5,8H2,1-3H3 |
InChI Key |
JSMKSZJPQZMEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC=C(C)CO)C |
Origin of Product |
United States |
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